eNOS Inhibition: 4-Nitro Indandione vs. Unsubstituted Core
4-Nitro-1H-indene-1,3(2H)-dione demonstrates direct, quantifiable inhibition of human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM [1]. In contrast, the unsubstituted parent compound, indane-1,3-dione, shows no detectable activity against this target in similar assays, underscoring the essential role of the 4-nitro group for enzyme engagement [2][3]. This represents a clear functional gain-of-function for the nitrated derivative.
| Evidence Dimension | eNOS Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | Indane-1,3-dione (parent core) |
| Quantified Difference | Indane-1,3-dione is inactive; the 4-nitro derivative exhibits sub-micromolar activity. |
| Conditions | Inhibition of human eNOS expressed in insect SF9 cells after 1 hr |
Why This Matters
This data justifies the selection of the 4-nitro derivative over the cheaper, more readily available parent indandione for any research program targeting eNOS or requiring a validated eNOS inhibitor scaffold.
- [1] BindingDB. (n.d.). BDBM50372207 (4-nitroindane-1,3-dione) - IC50: 180 nM for eNOS. Retrieved from http://ww.w.bindingdb.org View Source
- [2] Pigot, C., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. View Source
- [3] ChEMBL Database. (n.d.). Target Report Card: Nitric oxide synthase, endothelial (CHEMBL4803). View Source
